molecular formula C14H11ClN2O B1615576 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-18-1

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Cat. No.: B1615576
CAS No.: 3156-18-1
M. Wt: 258.7 g/mol
InChI Key: ITCRYYSSWFKZJM-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole

Core Benzimidazole Scaffold Configuration

The benzimidazole scaffold consists of a bicyclic system formed by a benzene ring fused to an imidazole ring. In this compound, the nitrogen atoms occupy positions 1 and 3 of the imidazole ring, with a hydrogen atom bonded to the nitrogen at position 1. The substituents are located at position 2 of the benzimidazole core, where a 4-chlorophenoxymethyl group is attached via a methylene bridge.

The molecular formula of this compound is C₁₄H₁₁ClN₂O , with a molecular weight of 258.7 g/mol (calculated from the sum of atomic weights: C=12×14, H=1×11, Cl=35.45, N=14×2, O=16). The structure is stabilized by resonance within the aromatic system and hydrogen bonding involving the imidazole nitrogen atoms.

Substituent Analysis: 4-Chlorophenoxymethyl Group Orientation

The 4-chlorophenoxymethyl substituent consists of a 4-chlorophenoxy group linked to a methylene bridge. The chlorine atom at the para position of the phenyl ring exerts an electron-withdrawing inductive effect, which polarizes the ether oxygen and enhances the electrophilicity of the benzimidazole core. This substituent’s orientation is critical for modulating electronic and steric interactions in the molecule.

Key features of the substituent include:

  • Electronic Effects : The electron-withdrawing nature of the chlorine atom reduces electron density at the benzimidazole ring, potentially influencing reactivity and tautomeric equilibria.
  • Steric Considerations : The methylene bridge provides flexibility, allowing the 4-chlorophenoxy group to adopt conformations that minimize steric clashes with adjacent groups.

Comparative data for related benzimidazole derivatives highlight the structural impact of substituent variations:

Compound Substituent at Position 2 Molecular Formula Molecular Weight
Target Compound 4-Chlorophenoxymethyl C₁₄H₁₁ClN₂O 258.7
2-[(4-Chlorophenyl)methyl]-1H-benzimidazole 4-Chlorophenylmethyl C₁₃H₁₀ClN₂ 228.7
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole 4-Chlorophenoxymethyl, 4-nitro C₁₄H₁₀ClN₃O₃ 303.7

The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methyl) alters the electronic profile and reactivity of the benzimidazole core.

Tautomeric Forms and Resonance Stabilization Mechanisms

Benzimidazole derivatives often exhibit tautomeric equilibria due to the mobility of protons between the nitrogen atoms. In this compound, the tautomeric forms arise from the delocalization of the imidazole proton (position 1) to the adjacent nitrogen (position 3).

Tautomeric Equilibria

The primary tautomers are:

  • 1H-Benzimidazole : Proton resides on nitrogen at position 1.
  • 3H-Benzimidazole : Proton resides on nitrogen at position 3.

The equilibrium between these forms is influenced by:

  • Solvent Polarity : Polar solvents stabilize charged species, favoring the 1H-tautomer due to hydrogen bonding with the lone pair of the adjacent nitrogen.
  • Temperature : Lower temperatures reduce tautomer interconversion rates, allowing separation of tautomers in NMR studies.
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine) at the 4-chlorophenoxy group stabilize the 1H-tautomer by increasing the electrophilicity of the imidazole ring.
Resonance Stabilization

The benzimidazole core is stabilized by resonance between the two aromatic rings. The electron-withdrawing 4-chlorophenoxy group enhances resonance delocalization, as the negative charge on the oxygen atom is partially offset by the inductive effect of chlorine. This stabilization is critical for the compound’s thermal stability and reactivity.

Comparative Structural Analysis with Related Benzimidazole Derivatives

The structural properties of this compound can be contextualized through comparisons with analogous compounds.

Influence of Substituent Type
Compound Position 2 Substituent Key Structural Impact
This compound 4-Chlorophenoxymethyl Enhanced electrophilicity at position 2
2-[(4-Chlorophenyl)methyl]-1H-benzimidazole 4-Chlorophenylmethyl Reduced steric hindrance, increased hydrophobicity
2-[(4-Methylphenoxy)methyl]-1H-benzimidazole 4-Methylphenoxy Electron-donating methyl group, altered tautomeric preferences

The 4-chlorophenoxy group in the target compound creates a stronger electron-withdrawing effect than the 4-methylphenoxy group, shifting the tautomeric equilibrium toward the 1H-form.

Impact of Nitro Substituents

In 2-[(4-chlorophenoxy)methyl]-4-nitro-1H-benzimidazole, the nitro group at position 4 further polarizes the molecule, amplifying the electron-withdrawing effects and stabilizing the 1H-tautomer through resonance. This contrasts with the target compound, where the absence of a nitro group allows greater flexibility in tautomeric equilibria.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRYYSSWFKZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327860
Record name 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-18-1
Record name 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

The core benzimidazole structure is predominantly synthesized by the condensation of o-phenylenediamine with aldehydes or carbonyl compounds under acidic or catalytic conditions. This condensation forms the benzimidazole ring system, which can then be functionalized at the 2-position by various substituents, including chlorophenoxy methyl groups.

Preparation of 2-Substituted Benzimidazoles via Condensation with Aldehydes

A widely reported method involves the condensation of o-phenylenediamine with substituted benzaldehydes to yield 2-substituted benzimidazoles. The reaction typically proceeds under the influence of catalysts or acidic conditions, often in organic solvents.

  • Catalytic Approach Using Zinc Triflate:
    Srinivasulu et al. demonstrated an efficient one-pot synthesis of 2-substituted benzimidazoles using zinc triflate as a catalyst. The reaction of o-phenylenediamine with aldehydes in the presence of zinc triflate under mild conditions afforded high yields with simple work-up and environmentally friendly protocols. The method is practical and economically attractive due to the inexpensive catalyst and high product purity.
    The catalyst loading and solvent effects were optimized, showing that zinc triflate effectively promotes cyclization and condensation reactions to form benzimidazoles.

  • Ammonium Salt Mediated Condensation:
    Another approach involves the reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of ammonium salts such as ammonium chloride. This method, performed in chloroform at room temperature, yielded benzimidazoles in high yields (up to 94%). The reaction is monitored by thin-layer chromatography and the product is purified by column chromatography. This method highlights the importance of ammonium salts as mild catalysts for benzimidazole formation.

Specific Synthesis of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

While direct literature on the exact preparation of this compound is scarce, the synthesis can be inferred from the general procedures of 2-substituted benzimidazoles and the preparation of benzimidazole derivatives bearing phenoxy methyl substituents.

  • Step 1: Formation of 2-(chlorophenoxymethyl)benzimidazole Core
    The synthesis typically starts with o-phenylenediamine and 4-chlorobenzaldehyde or a suitable 4-chlorophenoxy methyl aldehyde derivative. The condensation under catalytic acidic or Lewis acid conditions (e.g., zinc triflate) leads to the benzimidazole ring with the 2-(4-chlorophenoxy)methyl substituent.

  • Step 2: Alkylation or Substitution Reactions
    If the 4-chlorophenoxy methyl group is introduced post-benzimidazole formation, alkylation of 2-(hydroxymethyl)-1H-benzimidazole with 4-chlorophenol derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethyl sulfoxide) can be employed.

  • Solvent and Base Selection:
    According to patent literature, suitable solvents include chloro solvents, ethers, esters, ketones, polar aprotic solvents, and mixtures thereof. Bases such as potassium carbonate or sodium carbonate are preferred for substitution reactions at mild temperatures (10–50°C, optimally 25–35°C).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Zinc triflate, ammonium chloride Zinc triflate effective for condensation; ammonium salts enhance yields
Solvent Chloroform, DMSO, polar aprotic solvents Chloroform optimal for ammonium salt method; DMSO used for alkylation
Temperature Room temperature to 140°C Higher temps for alkylation with dimethyl carbonate; mild temps for condensation
Reaction Time 1–48 hours Depends on substituents and method; 4 hours typical for ammonium salt method
Base Potassium carbonate, sodium carbonate Used in alkylation steps for substitution reactions

Representative Data Table of Benzimidazole Derivatives Synthesis

From Phan et al. (2023), synthesis of various 2-substituted benzimidazoles via condensation and subsequent alkylation is summarized below, which can be analogously applied to the 2-(4-chlorophenoxy)methyl derivative:

Entry Compound Code Substituent (R) Alkyl Group (R1) Yield (%) Reaction Time (h)
1 2a 4′-OCH3 (methoxy) CH3 84 48
2 2b 4′-OCH3 C2H5 96 3.3
3 2c 4′-OCH3 n-C3H7 95 1.3
4 2d 4′-OCH3 n-C4H9 72 4.0
5 2e 4′-OCH3 n-C5H11 71 4.3

Note: The 4-chlorophenoxy substituent is structurally similar to 4′-OCH3 in terms of aromatic ether substitution, suggesting comparable reaction conditions and yields.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    The benzimidazole N–H proton typically appears as a singlet around δ 12.7–12.9 ppm. Alkylation at the nitrogen leads to disappearance of this peak and appearance of aliphatic proton signals (δ 3.5–3.9 ppm for methyl/methylene groups).

  • FTIR Spectroscopy:
    Characteristic stretching vibrations include N–H (around 3400 cm⁻¹), aromatic C–H (3067–3002 cm⁻¹), C=N (1670–1608 cm⁻¹), and C–O (1250–1030 cm⁻¹ for phenoxy groups). The presence of a chloro substituent is inferred by shifts in aromatic C–H and C–Cl vibrations.

  • Purification:
    Products are typically purified by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures or by recrystallization to achieve high purity.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Zinc triflate catalyzed condensation One-pot, mild, environmentally friendly High yields, simple work-up, low toxicity Requires catalyst optimization
Ammonium salt catalyzed condensation Mild conditions, solvent screening High yield with NH4Cl, room temp reaction Longer reaction times possible
Alkylation with 4-chlorophenol derivatives Base-mediated substitution Versatile, allows post-functionalization Requires careful base/solvent choice
Patent methods with various solvents and bases Controlled temperature, solvent variety Scalable, adaptable to industrial synthesis Complex purification steps

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antiproliferative and antimicrobial properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver) cells. Molecular docking studies have been conducted to elucidate its mechanism of action, revealing interactions with key biological targets that lead to cell cycle arrest and apoptosis in cancer cells .

  • Case Study : A study demonstrated that 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole showed potent antiproliferative activity with IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for new cancer therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, showcasing its potential as an antibacterial agent .

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli8 µg/mL
Staphylococcus aureus4 µg/mL
Methicillin-resistant S. aureus4 µg/mL

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its potential in agricultural settings as a fungicide. Studies have shown that it demonstrates antifungal activity against various plant pathogens, making it a candidate for developing new agrochemicals .

  • Case Study : Research indicated that the compound effectively suppressed Fusarium wilt disease in crops, demonstrating dose-dependent antifungal activity .

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Biological Activity/Notes Reference
2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole 2-(4-Cl-phenoxy)methyl ~272.73 (estimated) Not reported Not reported Hypothesized antimicrobial/antioxidant activity
2-(4-Chlorophenyl)-1H-benzimidazole (5) 2-(4-Cl-phenyl) 242.71 290 80% High crystallinity; synthesized via Na₂S₂O₅ route
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole 2-(2-Cl-phenoxy)methyl ~272.73 (estimated) Not reported Not reported Structural isomer; ortho-substitution may reduce steric stability
1-(4-Cl-phenyl)-2-(2,6-diCl-phenyl)-1H-benzimidazole (14) 1-(4-Cl-phenyl), 2-(2,6-diCl-phenyl) 373.66 84–86 32.7% Dichlorophenyl substituents; lower yield
2-(4-Nitrobenzyl)-1H-benzimidazole 2-(4-NO₂-benzyl) ~257.26 (estimated) Not reported Not reported Antioxidant activity via xanthine oxidase inhibition
2-(2-Nitro-phenyl)-1H-benzimidazole-5-COOH 2-(2-NO₂-phenyl), 5-COOH ~299.27 (estimated) Not reported Not reported Naloxone-sensitive analgesic activity

Physicochemical Properties

  • Lipophilicity: The 4-chlorophenoxy methyl group in the target compound balances lipophilicity and solubility better than nitro (electron-withdrawing, ) or hydroxyl (polar, ) substituents.
  • Melting Points : High melting points (e.g., 290°C for compound 5) correlate with crystallinity, whereas dichlorophenyl derivatives (compound 14) show lower melting points (84–86°C) due to reduced symmetry .

Spectroscopic Differentiation

  • Terahertz Spectroscopy : Studies on 2-(2-Cl-phenyl) vs. 2-(4-Cl-phenyl) benzimidazoles reveal distinct intermolecular interactions, with para-substituted analogs (like the target) exhibiting stronger hydrogen bonding .
  • IR/NMR : Benzimidazole C=N stretches (1608–1684 cm⁻¹) and aromatic proton signals (δ 7.30–7.95 ppm) are consistent across analogs .

Biological Activity

2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with 4-chlorophenylmethyl chloride under basic conditions. The resulting compound can be purified using chromatographic techniques. Characterization is achieved through various spectroscopic methods, including NMR and mass spectrometry, confirming the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit promising anticancer properties. For instance, a series of benzimidazole compounds, including this compound, were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspase activation
HeLa (Cervical)12.8Cell cycle arrest at G2/M phase
A549 (Lung)10.5Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable case study involved the evaluation of a benzimidazole derivative in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumor xenografts. Results showed a significant reduction in tumor volume compared to the control group, indicating its potential efficacy in vivo .

Additionally, another study assessed the anxiolytic effects of related benzimidazole derivatives in animal models. The findings suggested that these compounds could modulate neurotransmitter systems, providing a basis for their use in treating anxiety disorders .

Q & A

Q. What are the standard synthetic routes for 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with benzimidazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and recrystallization in polar solvents (e.g., ethanol or methanol) improve purity. Characterization via IR spectroscopy (to confirm N-H stretching at ~3400 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic protons and methylene linkages) is critical. For yield optimization, factorial design experiments can systematically vary parameters like temperature, molar ratios, and catalyst concentration .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, studies on analogous benzimidazole derivatives (e.g., 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole) used SC-XRD to confirm bond angles, torsion angles, and crystal packing . Complementary techniques include mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation and elemental analysis (C, H, N) to verify stoichiometry. Computational tools like density functional theory (DFT) can model optimized geometries and compare them with experimental data .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. Ensure solvent controls (DMSO ≤1% v/v) to avoid interference .

Advanced Research Questions

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to compute Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies. Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities with biological targets (e.g., DNA topoisomerases or tubulin). Molecular dynamics (MD) simulations (GROMACS) assess stability in solvated systems over nanosecond timescales. Pair these with experimental validation to resolve discrepancies between predicted and observed activities .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of benzimidazole analogs?

  • Methodological Answer : Contradictions often arise from assay variability or unaccounted physicochemical properties. Use multivariate analysis (e.g., PCA or PLS regression) to correlate logP, polar surface area, and IC₅₀ values. Validate findings with orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition is disputed). Revisit synthetic protocols to rule out impurities affecting bioactivity .

Q. How can reaction engineering improve scalability of this compound synthesis?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize using microreactors with real-time HPLC monitoring. Membrane technologies (e.g., nanofiltration) can purify intermediates continuously, reducing downstream processing time. Process simulation software (Aspen Plus) models energy requirements and identifies bottlenecks (e.g., solvent recovery) .

Key Research Recommendations

  • Prioritize SC-XRD for unambiguous structural confirmation .
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) for reaction optimization and predictive modeling .
  • Address bioactivity contradictions with orthogonal assays and multivariate analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
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2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

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